2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate
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Overview
Description
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate typically involves the reaction of quinoline derivatives with phenylamine and ethyl oxalate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like piperidine can be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: These compounds have similar structures but contain selenium, which imparts different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKBDRKIZNVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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